Cas no 345226-20-2 ((2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid)
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid
- (2-Chloro-4-trifluoromethoxyphenyl)boronic Acid
- 2-Chloro-4-trifluoromethoxybenzeneboronic acid
- 2-Chloro-4-trifluoromethoxyphenylboronic acid
- [2-chloro-4-(trifluoromethoxy)phenyl]boronic acid
- MFCD11040272
- Boronic acid, [2-chloro-4-(trifluoromethoxy)phenyl]-
- 2-Chloro-4-(trifluoromethoxy)phenylboronic acid
- BS-16923
- 345226-20-2
- B-[2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid (ACI); Boronic acid, [2-chloro-4-(trifluoromethoxy)phenyl]- (9CI); (2-Chloro-4-trifluoromethoxyphenyl)boronic acid; 2-Chloro-4-trifluoromethoxybenzeneboronic acid
- D82497
- CS-0087890
- SCHEMBL6077610
- EN300-5637345
- (2-Chloro-4-(trifluoromethoxy)phenyl)boronicacid
- AKOS005166804
- DTXSID70622051
- ISTQXKDCRJYPFJ-UHFFFAOYSA-N
- 2-Chloro-4-(trifluoromethoxy)benzeneboronic acid
- SY101898
-
- MDL: MFCD11040272
- Inchi: 1S/C7H5BClF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
- InChI Key: ISTQXKDCRJYPFJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1B(O)O)OC(F)(F)F
Computed Properties
- Exact Mass: 239.99700
- Monoisotopic Mass: 239.9972364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 0.91840
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134401-250mg |
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid |
345226-20-2 | 95+% | 250mg |
$146 | 2021-08-05 | |
| Chemenu | CM134401-1g |
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid |
345226-20-2 | 95+% | 1g |
$293 | 2021-08-05 | |
| Chemenu | CM134401-5g |
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid |
345226-20-2 | 95+% | 5g |
$1134 | 2021-08-05 | |
| Alichem | A242000178-250mg |
2-Chloro-4-(trifluoromethoxy)phenylboronic acid |
345226-20-2 | 98% | 250mg |
$741.20 | 2023-09-02 | |
| Alichem | A242000178-500mg |
2-Chloro-4-(trifluoromethoxy)phenylboronic acid |
345226-20-2 | 98% | 500mg |
$1009.40 | 2023-09-02 | |
| Alichem | A242000178-1g |
2-Chloro-4-(trifluoromethoxy)phenylboronic acid |
345226-20-2 | 98% | 1g |
$1769.25 | 2023-09-02 | |
| TRC | C320000-100mg |
(2-Chloro-4-trifluoromethoxyphenyl)boronic Acid |
345226-20-2 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | C320000-500mg |
(2-Chloro-4-trifluoromethoxyphenyl)boronic Acid |
345226-20-2 | 500mg |
$ 201.00 | 2023-04-18 | ||
| TRC | C320000-1g |
(2-Chloro-4-trifluoromethoxyphenyl)boronic Acid |
345226-20-2 | 1g |
$ 285.00 | 2022-04-01 | ||
| TRC | C320000-5g |
(2-Chloro-4-trifluoromethoxyphenyl)boronic Acid |
345226-20-2 | 5g |
$ 1246.00 | 2023-04-18 |
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid Suppliers
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid: A Comprehensive Overview
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid, with the CAS number 345226-20-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a chloro-substituted trifluoromethoxy phenyl ring. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring, making it highly reactive in various cross-coupling reactions.
The synthesis of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid typically involves multi-step processes, including the introduction of the trifluoromethoxy group via electrophilic substitution or through more advanced methodologies such as the Corey-Fuchs reaction or the use of perfluoroalkylating agents. The presence of both chlorine and trifluoromethoxy groups on the phenyl ring provides this compound with unique reactivity and selectivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryl structures in pharmaceuticals and agrochemicals.
Recent studies have highlighted the potential of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid in the development of advanced materials, particularly in the field of organic electronics. The electron-withdrawing nature of the trifluoromethoxy group enhances the stability and electronic conductivity of materials derived from this compound, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and flexible electronics.
In drug discovery, this compound has been employed as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, researchers have utilized this boronic acid to construct complex heterocyclic frameworks that exhibit potent inhibitory activity against key enzymes involved in disease pathways.
The versatility of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is further underscored by its ability to participate in diverse chemical transformations beyond cross-coupling reactions. For example, it can undergo nucleophilic aromatic substitution reactions under specific conditions, enabling the incorporation of various functional groups into its structure. This flexibility makes it an invaluable building block in modern organic synthesis.
From an environmental perspective, recent studies have focused on optimizing the synthesis and application of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid to minimize waste generation and improve sustainability. Green chemistry approaches, such as catalytic hydrogenation or solvent-free reaction conditions, have been explored to enhance the eco-friendliness of its production processes.
In conclusion, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid stands as a pivotal compound in contemporary chemical research due to its unique structural features and wide-ranging applications. Its role as a key intermediate in drug discovery, materials science, and organic synthesis continues to expand with ongoing advancements in synthetic methodologies and material characterization techniques.
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